![molecular formula C9H11Cl3N2O B13496638 6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is a spirocyclic compound characterized by its unique structure, which includes a spiro-azetidine ring fused with a furo-pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride typically involves the formation of the spiro-azetidine ring. One common method includes the carbonylation of acyclic diaminocarbenes, leading to diaminoketenes, which then undergo a retro-Wolff rearrangement to form (amido)(amino)carbenes. These intermediates subsequently undergo intramolecular C–H insertion to yield the final spirocyclic products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride involves its interaction with specific molecular targets and pathways. The spiro-azetidine ring structure imparts rigidity, which can enhance binding affinity to biological targets. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the spiro-azetidine ring structure and exhibit similar biological activities.
Spiro-pyrrolidine derivatives: These compounds have a spiro-pyrrolidine ring and are known for their diverse pharmacological properties.
Spiro-indole derivatives: These compounds contain a spiro-indole ring and are studied for their therapeutic potential.
Uniqueness
6’-Chloro-3’h-spiro[azetidine-3,2’-furo[3,2-c]pyridine] dihydrochloride is unique due to its specific combination of the spiro-azetidine and furo-pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H11Cl3N2O |
|---|---|
Molekulargewicht |
269.6 g/mol |
IUPAC-Name |
6-chlorospiro[3H-furo[3,2-c]pyridine-2,3'-azetidine];dihydrochloride |
InChI |
InChI=1S/C9H9ClN2O.2ClH/c10-8-1-7-6(3-12-8)2-9(13-7)4-11-5-9;;/h1,3,11H,2,4-5H2;2*1H |
InChI-Schlüssel |
KIMKAGZQSVNWBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(C=C2OC13CNC3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


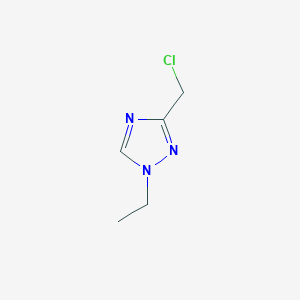
![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
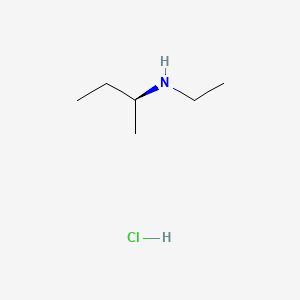
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
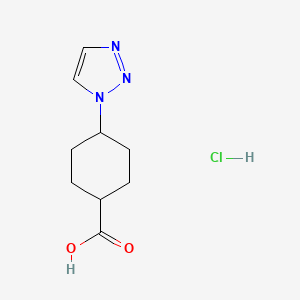
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)
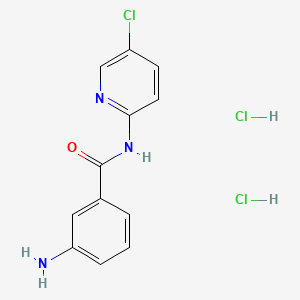
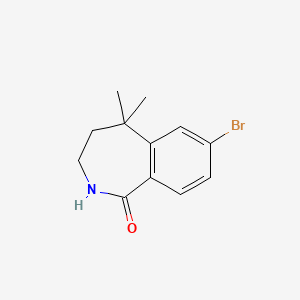
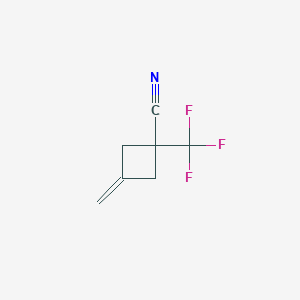
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)

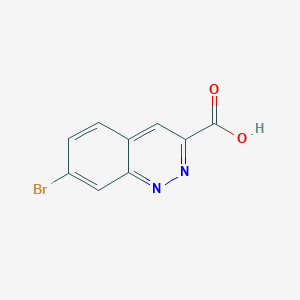
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
